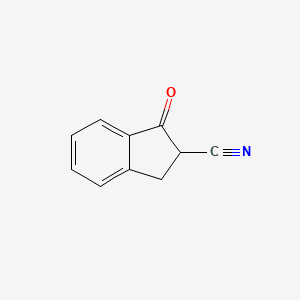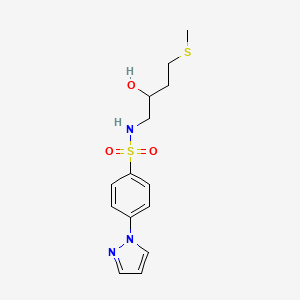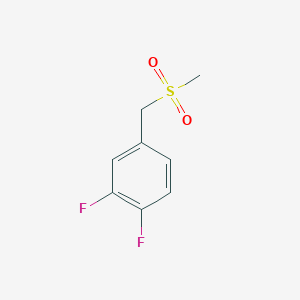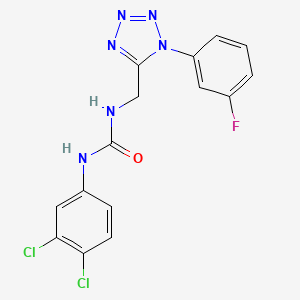
8-Bromo-4-chloroquinoline-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves the combination of different ligands with metal ions. For instance, a new multidentate ligand containing pyridylazonaphthol (PAN) and 8-quinolinol skeletons was prepared to investigate its coordination behavior with metal(II) ions . Although the synthesis of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride is not described, the methodologies used in these studies could potentially be adapted for its synthesis, considering the structural similarities with the compounds mentioned.
Molecular Structure Analysis
The molecular structure of compounds similar to 8-Bromo-4-chloroquinoline-3-sulfonyl chloride has been characterized using various techniques. For example, monoboron complexes with 8-hydroxyquinolin-5-sulfonate were characterized by single-crystal X-ray diffraction studies, revealing a tetrahedral geometry around the boron atoms . These findings suggest that the molecular structure of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride could also be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of related quinoline compounds has been explored, such as the site-selective oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides under metal-free conditions . This reaction showcases the potential for quinoline derivatives to undergo sulfonylation, indicating that 8-Bromo-4-chloroquinoline-3-sulfonyl chloride might also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 8-Bromo-4-chloroquinoline-3-sulfonyl chloride have been studied. For instance, the luminescence properties of zwitterionic monoboron complexes with 8-hydroxyquinolin-5-sulfonate were investigated, showing emission in the bluish-green region in solution . This suggests that the 8-Bromo-4-chloroquinoline-3-sulfonyl chloride might also exhibit interesting optical properties, which could be explored in future studies.
安全和危害
属性
IUPAC Name |
8-bromo-4-chloroquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-6-3-1-2-5-8(11)7(16(12,14)15)4-13-9(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPDVSEZSOONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloroquinoline-3-sulfonyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)



![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)
